Chemical properties of 4-((2-Methoxyphenyl)thio)butan-2-one
Chemical properties of 4-((2-Methoxyphenyl)thio)butan-2-one
Topic: Chemical properties of 4-((2-Methoxyphenyl)thio)butan-2-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
A Functionalized Aryl-Thioether Ketone for Synthesis and Application[1]
Executive Summary
4-((2-Methoxyphenyl)thio)butan-2-one (CAS: 6110-07-2) is a bifunctional organic building block characterized by an ortho-substituted aryl thioether motif linked to a methyl ketone.[1] This structural arrangement confers unique reactivity, serving as a "soft" nucleophile donor in metabolic pathways and a versatile electrophile in synthetic organic chemistry.[1]
Primarily utilized as an intermediate in the synthesis of sulfur-containing heterocycles and as a high-impact flavoring agent (imparting savory, meat-like, or exotic fruit nuances depending on concentration), this molecule requires precise handling due to its sulfur-based reactivity profile.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity landscapes.[1]
Physicochemical Characterization
The following data summarizes the core physical properties. Where experimental values for the specific ortho isomer are unavailable, values are derived from validated computational models or close structural analogs (e.g., the para-isomer, Anisylacetone derivative).[1]
| Property | Value / Description | Source/Note |
| IUPAC Name | 4-[(2-Methoxyphenyl)sulfanyl]butan-2-one | Standard Nomenclature |
| CAS Registry Number | 6110-07-2 | [1] |
| Molecular Formula | C₁₁H₁₄O₂S | - |
| Molecular Weight | 210.29 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Analogous to m-isomer [2] |
| Boiling Point | ~150–155 °C at 15 mmHg (Predicted) | Est. from p-isomer data [3] |
| Density | ~1.12 g/cm³ | Predicted |
| Solubility | Insoluble in water; Soluble in EtOH, DCM, EtOAc | Lipophilic nature (LogP ~2.[2]7) |
| Odor Profile | Sulfurous, savory, fruity at high dilution | Thioether characteristic |
Synthesis & Production: The Thia-Michael Addition
The most robust route to 4-((2-Methoxyphenyl)thio)butan-2-one is the Thia-Michael Addition .[1] This reaction leverages the high nucleophilicity of the thiolate anion to attack the
Reaction Mechanism
The reaction proceeds via a 1,4-addition mechanism.[1] The ortho-methoxy group on the thiophenol ring provides steric bulk but also electron-donating effects that stabilize the thiolate nucleophile.[1]
Figure 1: Mechanism of the base-catalyzed Thia-Michael addition of 2-methoxybenzenethiol to MVK.[1]
Experimental Protocol (Standardized)
Reagents: 2-Methoxybenzenethiol (1.0 eq), Methyl Vinyl Ketone (1.1 eq), Triethylamine (0.05 eq, Cat.), Dichloromethane (DCM).
-
Preparation: Dissolve 2-methoxybenzenethiol in DCM under an inert atmosphere (
). -
Activation: Add catalytic Triethylamine (Et
N) at 0°C. Stir for 15 minutes to generate the active thiolate species. -
Addition: Dropwise addition of Methyl Vinyl Ketone (MVK) over 30 minutes. Note: MVK is volatile and toxic; maintain temperature <5°C to prevent polymerization.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with saturated NH
Cl. Extract with DCM. Wash organic layer with brine, dry over MgSO , and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel) or high-vacuum distillation.
Chemical Reactivity & Stability[1]
The molecule contains three distinct reactive centers: the sulfide bridge , the ketone carbonyl , and the acidic
Reactivity Landscape
Figure 2: Primary reactivity pathways including oxidation, reduction, and heterocycle formation.[1]
Specific Transformations
-
S-Oxidation: Treatment with 1 equivalent of
-CPBA or yields the sulfoxide .[1] This introduces a chiral center at the sulfur atom. Excess oxidant yields the sulfone , which activates the adjacent methylene protons for alkylation reactions. -
Carbonyl Reduction: The ketone is readily reduced by NaBH
in methanol to form the corresponding secondary alcohol, 4-((2-methoxyphenyl)thio)butan-2-ol .[1] -
Cyclization: Under strong acidic conditions (e.g., Polyphosphoric acid), the molecule can undergo intramolecular Friedel-Crafts alkylation to form thiochroman derivatives, valuable scaffolds in medicinal chemistry [4].[1]
Applications
Flavor & Fragrance Industry
Sulfur-containing ketones are potent flavorants.[1] While the methylthio analog is known for "potato" or "cheesy" notes, the aryl-thio substitution in this molecule modifies the volatility and odor profile.[1]
-
Usage: Used in trace amounts (<1 ppm) to add depth to savory flavors (meat, mushroom) or exotic fruit profiles (durian, tropical).
-
Stability: The aryl ring increases oxidative stability compared to aliphatic thioethers.
Pharmaceutical Intermediates
The 2-methoxythiophenol moiety is a pharmacophore found in various CNS-active agents. This ketone serves as a precursor for:
-
Benzothiazepines: Via ring expansion.
-
Antifungal agents: Through modification of the ketone side chain.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2[1]
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity: Single Exposure (Respiratory Tract)
Handling Protocols:
-
Odor Control: Due to the high potency of the sulfur odor, all handling must occur within a functioning fume hood. Glassware should be treated with bleach (hypochlorite) post-usage to oxidize residual sulfide traces before washing.
-
Storage: Store under inert gas (
or Ar) at 2–8°C. Sulfides are prone to slow auto-oxidation to sulfoxides upon prolonged air exposure.[1]
References
-
Chemical Abstracts Service (CAS). CAS Registry Number 6110-07-2.[1] American Chemical Society.[2] Link
-
ChemScene. 4-((3-Methoxyphenyl)thio)butan-2-one Product Data. (Analogous isomer properties). Link
-
PubChem. 4-(4-Methoxyphenyl)-2-butanone Compound Summary. National Library of Medicine. (Reference for boiling point trends of anisyl-butanones). Link
-
Organic Syntheses. Michael Addition of Thiols to Enones. Org. Synth. Coll. Vol. 10, p. 500.[1] Link
